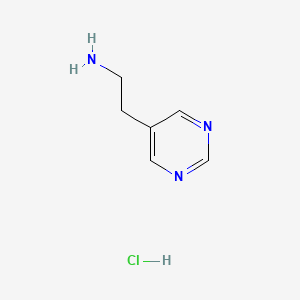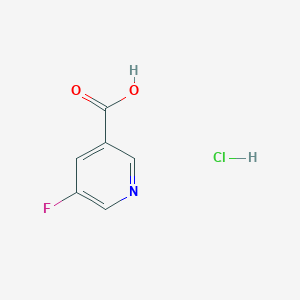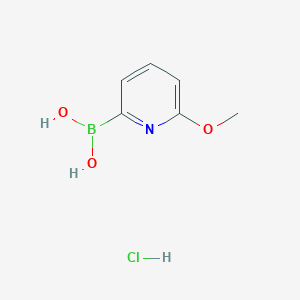
2-(5-Pyrimidinyl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Pyrimidinyl)ethanamine hydrochloride, also known as 2-PEA, is an organic compound that is widely used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and other organic solvents. 2-PEA has a wide range of applications, from being used as a reagent in organic synthesis to being used as a biochemical reagent in a variety of laboratory experiments. It has also been used to study the mechanism of action of various drugs and compounds, as well as to study the biochemical and physiological effects of various compounds on biological systems.
Applications De Recherche Scientifique
2-(5-Pyrimidinyl)ethanamine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a biochemical reagent in a variety of laboratory experiments, and as a tool to study the mechanism of action of various drugs and compounds. It has also been used to study the biochemical and physiological effects of various compounds on biological systems. In addition, it has been used to study the interactions between drugs and their targets, as well as to study the effects of various drugs on various biological systems.
Mécanisme D'action
The mechanism of action of 2-(5-Pyrimidinyl)ethanamine hydrochloride is not fully understood. However, it is believed to act as an agonist at certain receptors, such as the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the α2A adrenergic receptor. It is also believed to act as an antagonist at certain other receptors, such as the 5-HT2C receptor, the α2B adrenergic receptor, and the histamine H1 receptor. In addition, it is believed to act as an inhibitor of certain enzymes, such as monoamine oxidase A and B.
Biochemical and Physiological Effects
2-(5-Pyrimidinyl)ethanamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and noradrenaline in the brain. It has also been shown to increase the levels of certain neurotransmitters, such as glutamate, in the brain. In addition, it has been shown to increase the levels of certain hormones, such as cortisol, in the body. Furthermore, it has been shown to increase the levels of certain proteins, such as BDNF, in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(5-Pyrimidinyl)ethanamine hydrochloride in laboratory experiments is that it is relatively inexpensive and easy to obtain. It is also relatively easy to synthesize and can be easily stored for long periods of time. Furthermore, it is relatively safe to use in laboratory experiments and has a wide range of applications.
However, there are also certain limitations to using 2-(5-Pyrimidinyl)ethanamine hydrochloride in laboratory experiments. For example, it is not always possible to accurately measure the levels of 2-(5-Pyrimidinyl)ethanamine hydrochloride in a sample, as it is not always possible to accurately measure the levels of the compounds that it interacts with. In addition, it is not always possible to accurately measure the effects of 2-(5-Pyrimidinyl)ethanamine hydrochloride on a given system, as it is not always possible to accurately measure the effects of the compounds that it interacts with.
Orientations Futures
The potential future directions of research involving 2-(5-Pyrimidinyl)ethanamine hydrochloride include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further studies could be conducted on the interactions between 2-(5-Pyrimidinyl)ethanamine hydrochloride and other compounds, such as drugs and hormones. Furthermore, further studies could be conducted on the potential effects of 2-(5-Pyrimidinyl)ethanamine hydrochloride on various biological systems, such as the central nervous system, the cardiovascular system, and the immune system. Finally, further studies could be conducted on the potential side effects of 2-(5-Pyrimidinyl)ethanamine hydrochloride and its potential interactions with other drugs.
Méthodes De Synthèse
2-(5-Pyrimidinyl)ethanamine hydrochloride is synthesized through a two-step process involving the reaction of 5-pyrimidin-2-ylamine with ethyl chloroformate, followed by the addition of hydrochloric acid. The first step involves the reaction of 5-pyrimidin-2-ylamine with ethyl chloroformate in an organic solvent, such as dichloromethane, to form 2-(5-pyrimidinyl)ethanoyl chloride. The second step involves the addition of hydrochloric acid to the 2-(5-pyrimidinyl)ethanoyl chloride, which results in the formation of 2-(5-pyrimidinyl)ethanamine hydrochloride. This two-step process is relatively straightforward and can be easily performed in a laboratory setting.
Propriétés
IUPAC Name |
2-pyrimidin-5-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c7-2-1-6-3-8-5-9-4-6;/h3-5H,1-2,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRAFHVERRQELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-5-yl)ethanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Bis{[1-(2R,5R)-2,5-dimethylphospholanyl]-[2-(2R,5R)-2,5-dimethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate,97%](/img/structure/B6338909.png)
![(11bR)-4-Hydroxy-9,14-dinitro-2,6-bis[2,4,6-tris(1-i-pr)ph]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6338922.png)